Cas no 877676-50-1 ((7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one)
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
- (7R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydro-6(5H)-pter idinone
- (7R)-2-CHLORO-7-ETHYL-7,8-DIHYDRO-5-METHYL-8-(1-METHYLETHYL)-6(5H)-PTERIDINONE
- (R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydro-5H-pteridin-6-one
- RKXHCGYXHHPYHQ-MRVPVSSYSA-N
- TQ0268
- SB17644
- (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one
- AX8259437
- 676C501
- (R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihy
- (7R)-2-chlo
- (7R)-2-Chloro-7-ethyl-7,8-dihydro-5-methyl-8-(1-methylethyl)-6(5H)-pteridinone (ACI)
- (7R)-2-Chloro-7-ethyl-5-methyl-8-propan-2-yl-7H-pteridin-6-one
- (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropyrimido[4,5-b]pyrazine
- (7R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7H-pteridin-6-one
- DS-5905
- 877676-50-1
- MFCD16621126
- DB-299928
- CS-0053118
- P18413
- AKOS022172475
- SCHEMBL736973
- A856028
-
- MDL: MFCD16621126
- Inchi: 1S/C12H17ClN4O/c1-5-8-11(18)16(4)9-6-14-12(13)15-10(9)17(8)7(2)3/h6-8H,5H2,1-4H3/t8-/m1/s1
- InChI Key: RKXHCGYXHHPYHQ-MRVPVSSYSA-N
- SMILES: C(N1[C@H](CC)C(=O)N(C)C2C=NC(=NC1=2)Cl)(C)C
Computed Properties
- Exact Mass: 268.1090889g/mol
- Monoisotopic Mass: 268.1090889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
- XLogP3: 2.5
Experimental Properties
- Density: 1.205
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37904-0.25g |
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one |
877676-50-1 | 97% | 0.25g |
245.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37904-1g |
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one |
877676-50-1 | 97% | 1g |
614.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37904-5g |
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one |
877676-50-1 | 97% | 5g |
1964.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37904-10g |
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one |
877676-50-1 | 97% | 10g |
3340.00 | 2021-06-01 | |
| Alichem | A449042630-5g |
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one |
877676-50-1 | 95% | 5g |
$561.00 | 2023-08-31 | |
| Alichem | A449042630-10g |
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one |
877676-50-1 | 95% | 10g |
$851.40 | 2023-08-31 | |
| Alichem | A449042630-25g |
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one |
877676-50-1 | 95% | 25g |
$1771.60 | 2023-08-31 | |
| TRC | C366113-250mg |
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one |
877676-50-1 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C366113-1g |
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one |
877676-50-1 | 1g |
$ 250.00 | 2022-04-01 | ||
| TRC | C366113-5g |
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one |
877676-50-1 | 5g |
$ 1020.00 | 2022-04-01 |
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Production Method
Production Method 1
Production Method 2
1.2 Reagents: Zinc Solvents: Acetic acid
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Production Method 3
1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.2 Reagents: Zinc Solvents: Acetic acid
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Raw materials
- methyl (2R)-2-[(propan-2-yl)amino]butanoate
- (7R)-2-chloro-7-ethyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one
- 2,4-Dichloro-5-nitropyrimidine
- (R)-2-Aminobutyric Acid
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Preparation Products
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Suppliers
(7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one
Compound Introduction: (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one (CAS No. 877676-50-1)
The compound (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one, identified by its CAS number 877676-50-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the pteridine class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The specific configuration and substitution pattern of this compound make it a promising candidate for further investigation in drug discovery and development.
One of the most striking features of this compound is its stereochemical arrangement, particularly the (7R) configuration at the 7th position of the pteridine ring. This chirality is crucial for the biological activity of many pharmaceutical agents, as it can significantly influence how the molecule interacts with biological targets. The presence of various substituents such as 2-chloro, 7-ethyl, 5-methyl, and 8-(propan-2-yl) further enhances its complexity and potential for selective binding to specific receptors or enzymes.
In recent years, there has been growing interest in pteridine derivatives due to their involvement in various metabolic pathways and their potential as scaffolds for novel therapeutic agents. For instance, studies have shown that pteridines play a role in processes such as DNA repair, neurotransmitter synthesis, and immune responses. The compound under discussion may interact with these pathways in unique ways, making it a valuable subject for medicinal chemistry research.
The synthesis of (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric catalysis and chiral auxiliary strategies are often employed to achieve the desired configuration. The complexity of its synthesis underscores the challenges and opportunities in developing new pharmaceuticals based on complex heterocyclic structures.
From a pharmacological perspective, this compound exhibits several promising properties that make it an attractive candidate for further investigation. Its molecular structure suggests potential activity as an enzyme inhibitor or modulator of signaling pathways. For example, the chloro substituent at the 2-position can enhance electrophilicity, allowing for interactions with nucleophilic residues in biological targets. Similarly, the ethyl and methyl groups contribute to hydrophobic interactions, which are critical for binding affinity.
Recent studies have highlighted the importance of pteridine derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that certain pteridines can modulate neurotransmitter levels, offering potential treatments for neurological disorders. Additionally, pteridine-based compounds have shown promise in anti-inflammatory and anticancer applications due to their ability to interfere with key cellular processes. The unique structure of (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one positions it as a candidate for exploring these therapeutic avenues.
The development of this compound also aligns with broader trends in drug discovery towards more targeted and personalized therapies. By understanding the specific interactions between molecules like this one and biological targets at a molecular level, researchers can design drugs that are more effective and have fewer side effects. Computational methods such as molecular docking and virtual screening are increasingly used to predict how this compound might interact with various proteins and enzymes.
In conclusion, (7R)-2-chloro-7-ethyl-5-methyl-8-(propan-2-yl)-5,6,7,8-tetrahydropteridin-6-one (CAS No. 877676-50-1) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and promising pharmacological properties make it a valuable candidate for further research into new therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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